Lipophilicity Comparison with Des-Methyl Analog
The compound exhibits a calculated LogP of 3.20, which is a key determinant of its lipophilicity and potential membrane permeability [1]. This value is 0.40 log units higher than that of its des-methyl analog, 1-phenyl-3-(trifluoromethyl)pyrazole, which has a reported XLogP3-AA value of 2.8 . This difference quantifies the impact of the 5-methyl substitution on the molecule's hydrophobic character.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.1995 (calculated) |
| Comparator Or Baseline | 1-Phenyl-3-(trifluoromethyl)pyrazole (CAS 99498-65-4); XLogP3-AA = 2.8 |
| Quantified Difference | ΔLogP = +0.40 (target compound is more lipophilic) |
| Conditions | Computational prediction models (LogP vs. XLogP3-AA). |
Why This Matters
A 0.4 log unit increase in LogP can significantly alter a compound's ADME profile, including its ability to cross biological membranes, which is a critical parameter for lead optimization in drug discovery.
- [1] Ambinter. AMB10840127: 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole. Available at: https://www.ambinter.com/molecule/10840127 View Source
